Albaspidin AP

Descripción general

Descripción

Albaspidin AP is a natural product found in Dryopteris villarii with data available.

Aplicaciones Científicas De Investigación

Inhibición de Proteasa y Fosfatasa

Albaspidin AP se utiliza para proteger la integridad de las proteínas de múltiples proteasas y fosfatasas, que son enzimas que descomponen las proteínas y los fosfatos, respectivamente. Esta aplicación es crucial en varios campos como la biología molecular y la bioquímica donde la preservación de la estructura y la función de las proteínas es esencial .

Inhibición de la Sintasa de Ácidos Grasos

Las investigaciones han demostrado que this compound puede inhibir la sintasa de ácidos grasos (FAS) con un valor de IC50 de 71.7 μM. FAS es una enzima clave en la lipogénesis (la formación metabólica de grasa) y se está estudiando como un objetivo terapéutico para afecciones como el cáncer y la obesidad .

Estudios de Acilphloroglucinol

this compound se ha utilizado en estudios que se centran en los acilphloroglucinoles, una clase de compuestos naturales con diversas actividades biológicas. Estos estudios incluyen el aislamiento y la identificación de estos compuestos, que tienen posibles aplicaciones en farmacología .

Mecanismo De Acción

Target of Action

Albaspidin AP primarily targets Fatty Acid Synthase (FAS) . FAS is an enzyme that plays a crucial role in the synthesis of fatty acids, which are key components of cellular membranes and signaling molecules. It has emerged as a potential therapeutic target for conditions such as cancer and obesity .

Mode of Action

This compound interacts with FAS and inhibits its activity. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 71.7 μM . This means that this compound can inhibit half of the FAS activity at this concentration.

Result of Action

The inhibition of FAS by this compound can lead to a decrease in the production of fatty acids. Given that FAS is a potential therapeutic target for conditions such as cancer and obesity , the inhibition of this enzyme could potentially have therapeutic effects in these conditions.

Análisis Bioquímico

Biochemical Properties

Albaspidin AP plays a significant role in biochemical reactions, particularly as an inhibitor of FAS . FAS is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids. By inhibiting this enzyme, this compound can potentially disrupt the production of these fatty acids, which are essential components of cell membranes and signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the FAS enzyme and inhibiting its activity . This can lead to a decrease in the production of long-chain fatty acids, and subsequent changes in cell signaling and gene expression related to fatty acid metabolism.

Metabolic Pathways

This compound is involved in the fatty acid synthesis metabolic pathway due to its inhibitory action on FAS

Propiedades

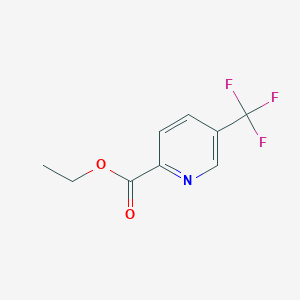

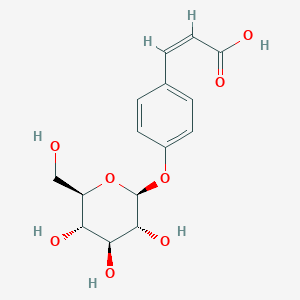

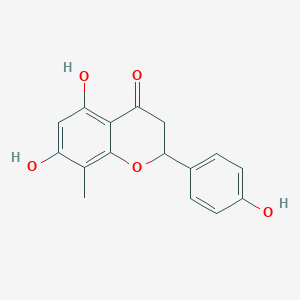

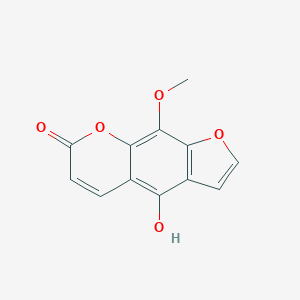

IUPAC Name |

2-acetyl-4-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-7-12(24)14-16(26)11(18(28)22(5,6)20(14)30)8-10-15(25)13(9(2)23)19(29)21(3,4)17(10)27/h25-28H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINDGCLGBSBXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Albaspidin AP?

A1: this compound is an acylphloroglucinol derivative first isolated as crystals from Dryopteris crassirhizoma Nakai []. While the abstract doesn't provide the full structure, it does mention that the ¹H-NMR and ¹³C-NMR data for this compound (compound II) were reported for the first time in this study []. Unfortunately, without access to the full paper, the specific molecular formula and weight cannot be determined from the abstract alone.

Q2: What analytical techniques were used to characterize this compound?

A2: The researchers utilized a combination of chemical knowledge and spectroscopic methods to identify the isolated compounds, including this compound []. Specifically, they used ¹H-NMR, ¹³C-NMR, and 2D NMR experiments to assign the spectroscopic data for this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.